molecular formula C24H21FN2O6S B2452917 methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 899971-72-3

methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2452917
CAS No.: 899971-72-3
M. Wt: 484.5
InChI Key: LFUJUJCDJNIUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C24H21FN2O6S and its molecular weight is 484.5. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[2-(3-fluoro-4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O6S/c1-15-8-10-18(13-19(15)25)27-24(29)26(20-6-4-5-7-22(20)34(27,30)31)14-17-12-16(23(28)33-3)9-11-21(17)32-2/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUJUJCDJNIUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN4O5SC_{21}H_{19}FN_{4}O_{5}S, with a molecular weight of approximately 422.46 g/mol. The structure features a thiadiazine core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the thiadiazine moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines. The cytotoxicity of these compounds can be attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)16.19
Compound BHCT-116 (Colorectal)17.16
Methyl 3...VariousTBD

Antiviral Properties

The antiviral potential of this compound has also been explored. Studies have shown that related thiadiazine derivatives exhibit inhibition against HIV replication by targeting viral proteins essential for the viral life cycle.

Table 2: Antiviral Activity of Thiadiazine Derivatives

Compound NameVirus TargetedEC50 (µM)
Compound CHIV5.96
Compound DHCVTBD
Methyl 3...TBDTBD

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazines showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of substituent groups on the thiadiazine ring in modulating biological activity.

Case Study: In Vivo Efficacy

In an experiment involving mice implanted with human cancer cells:

  • Treatment Group: Received methyl 3... at varying doses.
  • Control Group: Received saline.

Results indicated a significant reduction in tumor size in the treatment group compared to controls (p < 0.05).

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